3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide
Description
Properties
IUPAC Name |
3-phenylsulfanyl-N-(3-pyrazolidin-3-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(10-12-23-16-7-2-1-3-8-16)20-15-6-4-5-14(13-15)17-9-11-19-21-17/h1-8,13,17,19,21H,9-12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXQBIDVYVNUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1C2=CC(=CC=C2)NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the phenylsulfanyl intermediate: This can be achieved by reacting thiophenol with an appropriate halide under basic conditions.
Coupling with a pyrazolylphenyl derivative: The phenylsulfanyl intermediate is then coupled with a pyrazolylphenyl derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation of the coupled product with propanoic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The phenylsulfanyl group and the pyrazolylphenyl moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, making the compound a candidate for drug development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural elements include:
Comparative Table 1: Structural Features of Analogous Compounds
Key Observations :
- Heterocycle Impact: Pyrazole (target compound) vs. thiazole () or benzimidazole () alters electronic properties and binding modes.
- Sulfur-Containing Groups : The phenylsulfanyl group in the target compound contrasts with sulfonamide () or methylthio () groups, affecting solubility and metabolic stability .
Key Observations :
Physicochemical and Spectroscopic Properties
Molecular Weight and Solubility :
- The target compound’s molecular weight is estimated to be ~350–400 g/mol (based on analogs in and ). Its phenylsulfanyl group increases logP compared to sulfonamide-containing analogs (e.g., : logP ~3.5) .
- Pyrazole’s nitrogen atoms may improve aqueous solubility relative to purely aromatic systems .
Q & A
Q. What are the standard synthetic routes for 3-(phenylsulfanyl)-N-[3-(1H-pyrazol-3-yl)phenyl]propanamide, and how can reaction conditions be optimized for yield and purity?
The synthesis of this compound involves multi-step organic reactions, typically employing coupling reagents (e.g., HBTU), solvents like dimethylformamide (DMF), and controlled temperatures. For example, amide bond formation between carboxylic acid derivatives and amines often requires activation via HBTU in the presence of triethylamine, as seen in analogous sulfonamide syntheses . Optimization includes adjusting solvent polarity, reaction time, and stoichiometric ratios of reactants. Monitoring via thin-layer chromatography (TLC) and purification by recrystallization (e.g., ethanol) or column chromatography ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing the compound's structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the phenylsulfanyl, pyrazole, and propanamide moieties. Infrared (IR) spectroscopy identifies functional groups like amide C=O (1650–1700 cm⁻¹) and aromatic C-H stretches. Elemental analysis (C, H, N) validates stoichiometry by comparing experimental and calculated percentages . Mass spectrometry (MS) further confirms molecular weight and fragmentation patterns .
Q. What computational methods are used to predict physicochemical properties of this compound?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and molecular geometry. Solubility and logP values can be estimated using software like Schrödinger’s QikProp or ACD/Labs. These predictions guide experimental design but require validation via HPLC (for solubility) or shake-flask methods (for logP) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for this compound's physicochemical properties?
Discrepancies often arise from approximations in solvation models or crystal packing effects. For example, DFT may underestimate logP if intramolecular hydrogen bonding is not accounted for. Validate computational results by:
- Comparing experimental NMR chemical shifts with DFT-calculated shifts .
- Using X-ray crystallography to resolve crystal structure and compare bond lengths/angles with predicted geometries .
- Adjusting solvation parameters in computational models to match experimental HPLC retention times .
Q. What strategies are recommended for handling by-products or impurities during multi-step synthesis?
Common impurities include unreacted starting materials, regioisomers, or hydrolysis by-products. Mitigation strategies:
- Use scavenger resins (e.g., bound triphenylphosphine) to remove excess coupling reagents .
- Optimize reaction pH to minimize hydrolysis of the amide bond (e.g., pH 7–8 for HBTU-mediated couplings) .
- Employ orthogonal purification methods: size-exclusion chromatography for high-MW impurities and reverse-phase HPLC for polar by-products .
Q. How can researchers design experiments to assess the compound's stability under varying storage conditions?
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify breakdown products .
- pH-dependent stability : Dissolve in buffers (pH 3–9) and analyze by NMR for structural changes (e.g., amide hydrolysis) .
- Long-term storage recommendations : Store lyophilized at –20°C in inert atmospheres (argon) to prevent oxidation of the sulfanyl group .
Q. What methodological approaches are used to study the compound's potential biological activity (e.g., enzyme inhibition)?
- In vitro assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ determination. Include positive controls (known inhibitors) and validate via dose-response curves .
- Molecular docking : Simulate binding interactions with target proteins (e.g., pyrazole-containing kinase inhibitors) using AutoDock Vina. Cross-validate with Surface Plasmon Resonance (SPR) for binding affinity measurements .
- Metabolic stability : Incubate with liver microsomes and quantify remaining compound via LC-MS to estimate half-life .
Data Contradiction and Validation
Q. How should conflicting data from elemental analysis and mass spectrometry be addressed?
- Replicate experiments to rule out human error.
- Use high-resolution MS (HRMS) to distinguish between isobaric impurities and the target compound.
- Recalculate elemental percentages accounting for hydrated or solvated forms .
Q. What experimental controls are essential when comparing bioactivity data across studies?
- Standardize cell lines/passage numbers to avoid variability.
- Include internal standards in LC-MS workflows to normalize instrument drift .
- Use the same batch of compound for all assays to exclude batch-to-batch variability .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Amide Bond Formation
| Parameter | Optimal Range | Reference |
|---|---|---|
| Solvent | DMF or dichloromethane | |
| Coupling Reagent | HBTU or DCC | |
| Temperature | 0–25°C | |
| Reaction Time | 4–12 hours |
Q. Table 2. Stability-Indicating Analytical Methods
| Method | Purpose | Reference |
|---|---|---|
| HPLC-MS | Quantify degradation products | |
| ¹H-NMR in DMSO-d₆ | Detect hydrolyzed amide bonds | |
| TGA/DSC | Assess thermal decomposition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
